molecular formula C6H6O7 B13768417 2,5,8-Trioxanonane-3,4,6,7-tetrone CAS No. 5781-55-5

2,5,8-Trioxanonane-3,4,6,7-tetrone

Cat. No.: B13768417
CAS No.: 5781-55-5
M. Wt: 190.11 g/mol
InChI Key: JKFKZGGSAYSSBN-UHFFFAOYSA-N
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Description

2,5,8-Trioxanonane-3,4,6,7-tetrone is a chemical compound with the molecular formula C6H6O7. It is known for its unique structure, which includes multiple oxo and ether groups. This compound is also referred to as 2-methoxy-2-oxoacetic anhydride and has a CAS number of 5781-55-5 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,8-Trioxanonane-3,4,6,7-tetrone typically involves the reaction of methoxyacetic acid with oxalyl chloride to form the corresponding anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,5,8-Trioxanonane-3,4,6,7-tetrone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2,5,8-Trioxanonane-3,4,6,7-tetrone has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,5,8-Trioxanonane-3,4,6,7-tetrone involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-2-oxoacetic anhydride
  • Bis(methoxycarbonylformic)anhydride
  • Ethanedioic acid, bimol. monoanhydride, dimethyl ester

Uniqueness

2,5,8-Trioxanonane-3,4,6,7-tetrone is unique due to its multiple oxo and ether groups, which confer distinct chemical reactivity and properties. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

5781-55-5

Molecular Formula

C6H6O7

Molecular Weight

190.11 g/mol

IUPAC Name

2-O-(2-methoxy-2-oxoacetyl) 1-O-methyl oxalate

InChI

InChI=1S/C6H6O7/c1-11-3(7)5(9)13-6(10)4(8)12-2/h1-2H3

InChI Key

JKFKZGGSAYSSBN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)OC(=O)C(=O)OC

Origin of Product

United States

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